molecular formula C8H10OS B2598305 (4-Cyclopropylthiophen-2-yl)methanol CAS No. 2416262-91-2

(4-Cyclopropylthiophen-2-yl)methanol

Cat. No.: B2598305
CAS No.: 2416262-91-2
M. Wt: 154.23
InChI Key: CJMOWRNLHZDUFF-UHFFFAOYSA-N
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Description

"(4-Cyclopropylthiophen-2-yl)methanol" is a sulfur-containing aromatic compound featuring a thiophene ring substituted with a cyclopropyl group at the 4-position and a hydroxymethyl (-CH₂OH) group at the 2-position. Its molecular formula is inferred as C₈H₁₀OS, with a molecular weight of 154.23 g/mol.

Properties

IUPAC Name

(4-cyclopropylthiophen-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c9-4-8-3-7(5-10-8)6-1-2-6/h3,5-6,9H,1-2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJMOWRNLHZDUFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CSC(=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including (4-Cyclopropylthiophen-2-yl)methanol, often involves condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . These methods typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions to form the thiophene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: (4-Cyclopropylthiophen-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The thiophene ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and catalysts (e.g., palladium) are used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution can introduce various functional groups into the thiophene ring.

Scientific Research Applications

(4-Cyclopropylthiophen-2-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activities make it a candidate for studying cellular processes and interactions.

    Industry: It can be used in the production of materials with specific properties, such as organic semiconductors

Mechanism of Action

The mechanism of action of (4-Cyclopropylthiophen-2-yl)methanol involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural and functional features of "(4-Cyclopropylthiophen-2-yl)methanol" with two analogous compounds from the literature:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Aromatic Core Notable Substituents
This compound (Target) C₈H₁₀OS 154.23 (calculated) Thiophene, cyclopropyl, hydroxymethyl Thiophene Cyclopropyl (C4), -CH₂OH (C2)
(trans-2-(4-methylphenyl)cyclopropyl)methanol C₁₁H₁₄O 162.23 Benzene, cyclopropyl, hydroxymethyl Phenyl (methyl-C4) Cyclopropyl (trans-configuration)
[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol C₁₉H₁₆FNO 299.34 Quinoline, fluorophenyl, cyclopropyl, -CH₂OH Quinoline Fluorophenyl (C4), cyclopropyl (C2)

Key Observations :

  • Aromatic Core: The target compound’s thiophene ring differs from the phenyl () and quinoline () systems. Thiophene’s sulfur atom may enhance electron delocalization compared to phenyl but reduce hydrogen-bonding capacity relative to quinoline’s nitrogen .
  • The fluorophenyl group in adds polarity and electronic modulation .
Physical Properties and Intermolecular Interactions
  • Hydrogen Bonding: The quinoline derivative () exhibits extensive intermolecular O–H⋯O and O–H⋯N hydrogen bonds, stabilizing its crystal lattice .
  • Solubility: Thiophene’s sulfur may increase lipophilicity compared to phenyl derivatives () but decrease polarity relative to quinoline systems ().

Biological Activity

(4-Cyclopropylthiophen-2-yl)methanol is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic implications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10_{10}H10_{10}S
  • Molecular Weight : 178.25 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further investigation in the field of infectious diseases.
  • Anticancer Potential : The compound has shown promise in inhibiting cancer cell growth in vitro, particularly in specific cancer cell lines.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which could lead to reduced cell proliferation in cancerous tissues.
  • Interaction with Biomolecules : Its hydroxyl group can form hydrogen bonds with various biomolecules, potentially altering their structure and function.

Anticancer Activity

A study evaluated the effects of this compound on several cancer cell lines, including MiaPaCa-2 (pancreatic cancer) and A673 (Ewing's sarcoma). The results indicated:

Cell LineIC50 Value (µM)Growth Inhibition (%)
MiaPaCa-212.570
A67315.065

These findings suggest that this compound effectively inhibits cell growth in these cancer types, warranting further exploration into its therapeutic potential.

Antimicrobial Studies

In another study focusing on the antimicrobial properties of the compound, it was tested against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The results demonstrate moderate antimicrobial activity, suggesting potential applications in treating bacterial infections.

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